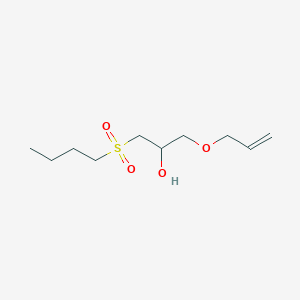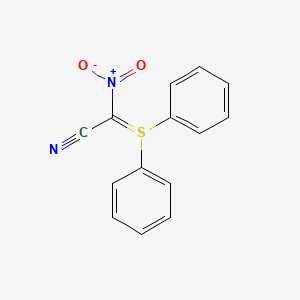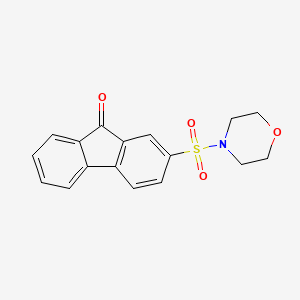
2-(4-morpholinylsulfonyl)-9H-fluoren-9-one
説明
2-(4-morpholinylsulfonyl)-9H-fluoren-9-one, also known as MSF, is a fluorescent probe that is widely used in scientific research. It has a unique structure that allows it to be used in a variety of applications, including biochemical and physiological studies. In
作用機序
The mechanism of action of 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one involves the interaction between the probe and the target molecule. When 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one binds to a metal ion or protein, it undergoes a conformational change that results in an increase in fluorescence. The change in fluorescence can be measured using a fluorometer, which allows researchers to quantify the amount of target molecule present.
Biochemical and Physiological Effects:
2-(4-morpholinylsulfonyl)-9H-fluoren-9-one has been shown to have minimal biochemical and physiological effects. It is non-toxic and does not interfere with cellular processes. However, it is important to note that 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one is a synthetic compound and may not accurately mimic the behavior of natural molecules.
実験室実験の利点と制限
One of the main advantages of using 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one in lab experiments is its high sensitivity and specificity. 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one can detect very low concentrations of target molecules and can distinguish between closely related molecules. Additionally, 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one is relatively easy to use and can be applied to a wide range of experimental systems.
However, there are also limitations to using 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one. One limitation is that it requires specialized equipment, such as a fluorometer, to measure fluorescence. Additionally, 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one may not accurately reflect the behavior of natural molecules, which could lead to inaccurate results.
将来の方向性
There are many future directions for research involving 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one. One area of research is the development of new fluorescent probes that are more sensitive and specific than 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one. Additionally, researchers are exploring the use of 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one in live cell imaging, which could provide new insights into cellular processes. Finally, 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one could be used in the development of new drugs that target specific proteins or enzymes.
科学的研究の応用
2-(4-morpholinylsulfonyl)-9H-fluoren-9-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect the presence of metal ions, such as copper, zinc, and iron. 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one can also be used to study the interaction between proteins and small molecules. Additionally, 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one can be used to monitor the activity of enzymes, such as phosphatases and proteases.
特性
IUPAC Name |
2-morpholin-4-ylsulfonylfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-17-15-4-2-1-3-13(15)14-6-5-12(11-16(14)17)23(20,21)18-7-9-22-10-8-18/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDMWBLQSUHHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



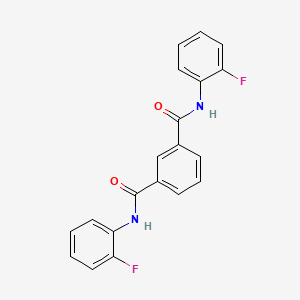
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride](/img/structure/B3845472.png)
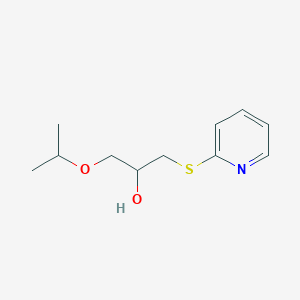
![2-{2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845494.png)
![2-(2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845496.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B3845501.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B3845508.png)
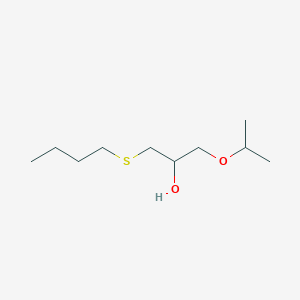
![[1-(2-furylmethyl)-2-piperidinyl]methanol](/img/structure/B3845529.png)
![N-{[(3-methylphenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3845531.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3845545.png)
